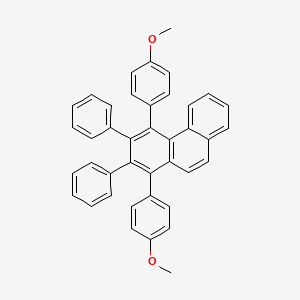
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is a complex organic compound characterized by its phenanthrene core substituted with methoxyphenyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Substitution Reactions: The introduction of methoxyphenyl and diphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced phenanthrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties and reactivity.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaNH2 for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophenanthrene derivatives.
Applications De Recherche Scientifique
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Its potential biological activity is being explored for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the design of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-methoxyphenyl)-2,3-diazabuta-1,3-diene: This compound shares the methoxyphenyl groups but has a different core structure, leading to different chemical properties and reactivity.
1,4-Dimethylbenzene: While simpler in structure, this compound also features aromatic substitution and can undergo similar types of reactions.
Uniqueness
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is unique due to its phenanthrene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
93172-66-8 |
|---|---|
Formule moléculaire |
C40H30O2 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
1,4-bis(4-methoxyphenyl)-2,3-diphenylphenanthrene |
InChI |
InChI=1S/C40H30O2/c1-41-32-22-17-30(18-23-32)36-35-26-21-27-11-9-10-16-34(27)40(35)39(31-19-24-33(42-2)25-20-31)38(29-14-7-4-8-15-29)37(36)28-12-5-3-6-13-28/h3-26H,1-2H3 |
Clé InChI |
VBSXKZRGYMEJTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
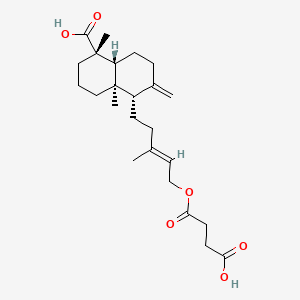
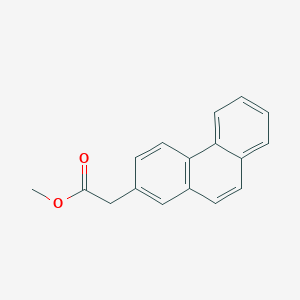
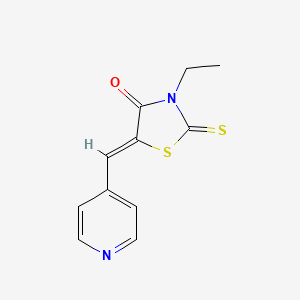
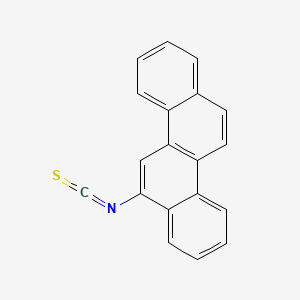
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
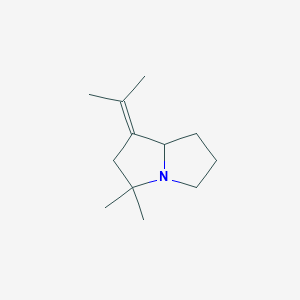
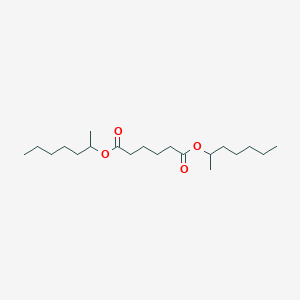
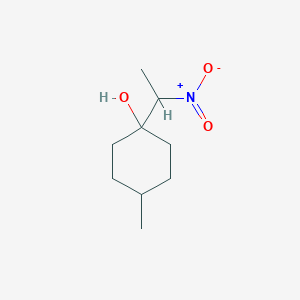
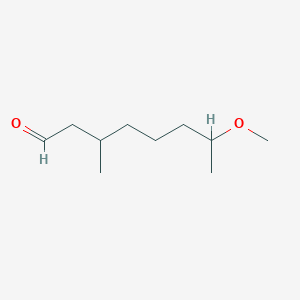
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
